molecular formula C11H11F2NO3 B3256230 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid CAS No. 266360-49-0

2-Acetamido-3-(2,5-difluorophenyl)propanoic acid

Cat. No. B3256230
CAS RN: 266360-49-0
M. Wt: 243.21 g/mol
InChI Key: WJRDSRFBLPWNBZ-UHFFFAOYSA-N
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Description

“2-Acetamido-3-(2,5-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C11H11F2NO3 . It is also known as N-acetyl-2,5-difluoro-phenylalanine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not provided in the available resources. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 243.21 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Mechanism of Action

The mechanism of action for “2-Acetamido-3-(2,5-difluorophenyl)propanoic acid” is not specified in the available resources. The mechanism of action for a chemical compound typically refers to its interactions at the molecular or cellular level, which can vary widely depending on the specific compound and its intended use .

Safety and Hazards

Specific safety information and hazards associated with “2-Acetamido-3-(2,5-difluorophenyl)propanoic acid” are not provided in the available resources. As with all chemical compounds, it’s important to handle it with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for “2-Acetamido-3-(2,5-difluorophenyl)propanoic acid” are not specified in the available resources. Future research could potentially explore its synthesis, properties, and potential applications in various fields .

properties

IUPAC Name

2-acetamido-3-(2,5-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDSRFBLPWNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297710
Record name N-Acetyl-2,5-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

266360-49-0
Record name N-Acetyl-2,5-difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-2,5-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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